4-Chloro-1H-imidazo[4,5-c]pyridine
Overview
Description
4-Chloro-1H-imidazo[4,5-c]pyridine is an organic compound with the molecular formula C6H4ClN3. It is a heterocyclic aromatic compound that contains both imidazole and pyridine rings fused together.
Scientific Research Applications
4-Chloro-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of antiviral and anticancer agents.
Materials Science: The compound is utilized in the development of optoelectronic devices and sensors due to its unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Research: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
It is used as a reagent in the synthesis of compounds like 3-bromo-3-deazaneplanocin and 3-bromo-3-deazaaristeromycin, which exhibit antiviral activity .
Mode of Action
It is known to be involved in the synthesis of compounds with antiviral activity .
Result of Action
It is known to be used in the synthesis of compounds exhibiting antiviral activity , suggesting it may have a role in inhibiting viral replication or other related processes.
Action Environment
It is recommended to be stored in an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions could potentially impact its stability.
Biochemical Analysis
Biochemical Properties
It is known that imidazopyridines, a class of compounds to which 4-Chloro-1H-imidazo[4,5-c]pyridine belongs, have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Cellular Effects
Related compounds have been shown to influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that imidazopyridines can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3-chloropyridine with formamide under acidic conditions to form the imidazo[4,5-c]pyridine ring system . Another method includes the use of 2-chloro-3-nitropyridine, which undergoes reduction and subsequent cyclization to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further synthetic applications.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can be further utilized in medicinal chemistry and material science .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1H-imidazo[4,5-b]pyridine
- 4-Chloro-1H-imidazo[1,5-a]pyridine
- 4-Chloro-1H-imidazo[1,2-a]pyridine
Uniqueness
4-Chloro-1H-imidazo[4,5-c]pyridine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required, such as in the design of selective enzyme inhibitors or receptor modulators .
Properties
IUPAC Name |
4-chloro-1H-imidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-5-4(1-2-8-6)9-3-10-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJMLXBBZRWBPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90418716 | |
Record name | 4-Chloro-1H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90418716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2770-01-6 | |
Record name | 4-Chloro-1H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90418716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2770-01-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Chloro-1H-imidazo[4,5-c]pyridine in the synthesis of anticonvulsant agents?
A1: this compound serves as a crucial starting material in the synthesis of imidazo[4,5-c]pyridine derivatives investigated for their anticonvulsant activity. [, ] Specifically, it acts as a scaffold that undergoes further modifications at the 4th position to introduce various alkylamino groups. This structural modification is key to developing potent anticonvulsant agents. [] For example, reacting this compound with different amines leads to the creation of 1-benzyl-4-alkylamino-1H-imidazo[4,5-c]pyridines, a class of compounds demonstrating significant anticonvulsant properties against maximal electroshock-induced seizures in rats. []
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